molecular formula C11H15N3O3 B2528709 1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde CAS No. 193696-10-5

1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde

Cat. No. B2528709
CAS RN: 193696-10-5
M. Wt: 237.259
InChI Key: JNSIVVQGSXLVNF-UHFFFAOYSA-N
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Description

The compound of interest, 1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde, is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidine derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives is well-documented in the literature. For instance, 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine is synthesized from the reaction between chloroacetaldehyde and 1,3-dimethyl-6-aminouracil, which can be further modified to obtain various 6-substituted derivatives . This suggests that the synthesis of the compound may involve similar starting materials and reagents, with the potential for further functionalization at the 6-position of the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, as seen in the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . Although this structure is not directly related to the target compound, it highlights the potential for pyrimidine derivatives to form intricate molecular geometries, which could be relevant for understanding the structural aspects of 1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary significantly. For example, the study of thermal stability of 6-substituted pyrimidine derivatives provides insights into their decomposition patterns under different atmospheric conditions . This information is crucial for understanding the chemical stability and reactivity of the compound , as it may undergo similar thermal decomposition processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, which are reported to have antioxidant properties, demonstrate how the introduction of different substituents can lead to novel properties such as increased stability to air oxidation and reactivity towards peroxyl radicals . These findings suggest that the physical and chemical properties of 1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde could also be tailored through careful selection of substituents.

Scientific Research Applications

Synthetic Pathways and Catalysis

Research on compounds with pyrimidine scaffolds, such as the related "5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)," highlights their broad synthetic applications and bioavailability. The use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds suggests a wide range of applicability for similar compounds in medicinal and pharmaceutical industries due to their structural complexity and potential for lead molecule development (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Applications

The pyrrolidine ring, a component of the query compound, is widely utilized in medicinal chemistry for the treatment of human diseases. This saturated scaffold is preferred for efficiently exploring the pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage due to "pseudorotation." Bioactive molecules with target selectivity characterized by the pyrrolidine ring demonstrate the versatility of this structural feature in drug discovery (Li Petri et al., 2021).

Chemical Sensors and Optical Sensors

Compounds containing pyrimidine derivatives are highlighted for their use as exquisite sensing materials, owing to their ability to form both coordination and hydrogen bonds. This makes them appropriate for being utilized as sensing probes, indicating potential applications of the queried compound in the development of chemical and optical sensors (Jindal & Kaur, 2021).

Environmental and Ecological Impact

Studies focusing on pyrrolizidine alkaloid biosynthesis and diversity, particularly in the tribe Senecioneae, provide insights into the natural occurrence and ecological roles of structurally complex compounds. Although the queried compound does not directly fall into this category, the methodologies and ecological considerations can be relevant for assessing the environmental impact of similar synthetic compounds (Langel, Ober, & Pelser, 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Pyrimidine derivatives are known to have a wide range of biological activities .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity. Pyrimidine derivatives are a focus of research due to their wide range of biological activities and their potential use in the development of new drugs .

properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-12-9(14-5-3-4-6-14)8(7-15)10(16)13(2)11(12)17/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSIVVQGSXLVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde

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